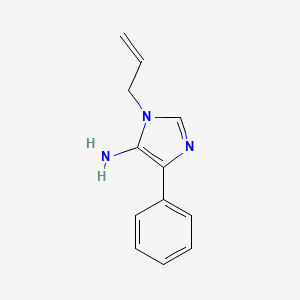

5-amino-4-phényl-1-(prop-2-én-1-yl)-1H-imidazole

Vue d'ensemble

Description

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications pharmaceutiques : Agents antimicrobiens

Les dérivés de l'imidazole, y compris la 5-amino-4-phényl-1-(prop-2-én-1-yl)-1H-imidazole, ont été largement étudiés pour leurs propriétés antimicrobiennes. Ils sont connus pour présenter un large spectre d'activités antibactériennes et antifongiques. La capacité du composé à interagir avec les enzymes microbiennes et à inhiber leur fonction en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens .

Chimie agricole : Fongicides

Dans le secteur agricole, les composés imidazolés sont utilisés comme fongicides. Leur mécanisme implique la perturbation de la biosynthèse des composants cellulaires fongiques essentiels, empêchant ainsi la croissance des champignons nuisibles sur les cultures. Cette application est cruciale pour protéger les cultures et assurer la sécurité alimentaire .

Recherche biochimique : Inhibition enzymatique

Ce composé est également précieux en recherche biochimique pour l'étude de l'inhibition enzymatique. Il peut servir d'échafaudage pour concevoir des inhibiteurs qui ciblent des enzymes spécifiques impliquées dans les voies de la maladie, contribuant ainsi à la compréhension de ces processus biologiques .

Science des matériaux : Composés de coordination

La flexibilité structurelle des dérivés de l'imidazole leur permet de former des composés de coordination avec les métaux. Ces composés ont des applications en science des matériaux, où ils peuvent être utilisés pour créer des matériaux aux propriétés optiques et magnétiques uniques .

Recherche neurologique : Neuroprotection

Des recherches ont indiqué que les dérivés de l'imidazole peuvent offrir des effets neuroprotecteurs. Ils pourraient potentiellement être utilisés pour améliorer des affections comme la maladie de Parkinson en inhibant les voies qui conduisent à la neurodégénérescence dopaminergique .

Catalyse : Ligands en catalyse aux métaux de transition

En raison de leur structure cyclique stable et de leurs atomes d'azote, les dérivés de l'imidazole peuvent agir comme ligands en catalyse aux métaux de transition. Cette application est importante en chimie synthétique pour faciliter diverses réactions chimiques .

Oncologie : Activité antitumorale

Les composés imidazolés se sont avérés prometteurs en oncologie comme agents antitumoraux. Ils peuvent interférer avec la prolifération des cellules cancéreuses, ce qui en fait un sujet de recherche pour de nouvelles thérapies anticancéreuses .

Synthèse chimique : Blocs de construction

Enfin, la this compound sert de bloc de construction polyvalent en synthèse chimique. Son cycle imidazole peut être modifié pour produire une large gamme de composés aux propriétés chimiques souhaitées pour des applications ultérieures .

Analyse Biochimique

Biochemical Properties

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine interacts with signal transducer and activator of transcription 3 (STAT3), a protein involved in cell signaling pathways . By inhibiting STAT3, the compound may exert anti-inflammatory effects.

Cellular Effects

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to protect against dopaminergic cell loss and reduce neuroinflammation . This protection is likely due to its inhibition of MAO-B and STAT3, which are involved in neurodegenerative processes. In cancer cells, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine has demonstrated antiproliferative effects by destabilizing tubulin, a protein essential for cell division . This destabilization leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound inhibits STAT3 activation by preventing its phosphorylation, which is necessary for its function in cell signaling . This inhibition reduces the expression of pro-inflammatory genes and proteins, contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its neuroprotective and anti-inflammatory effects are sustained over time, indicating its potential for long-term therapeutic use. In in vivo studies, the compound has shown prolonged effects on cellular function, with consistent inhibition of MAO-B and STAT3 observed over several weeks .

Dosage Effects in Animal Models

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits MAO-B and STAT3, leading to neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also influences metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . For example, it binds to plasma proteins, which facilitate its distribution throughout the body. The compound also interacts with membrane transporters, allowing it to enter cells and reach its intracellular targets . Its distribution is influenced by its lipophilicity, which enables it to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . For instance, its interaction with STAT3 occurs in the cytoplasm, where it inhibits STAT3 activation and prevents its translocation to the nucleus .

Propriétés

IUPAC Name |

5-phenyl-3-prop-2-enylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAZMNVKXFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247793 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-43-3 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.